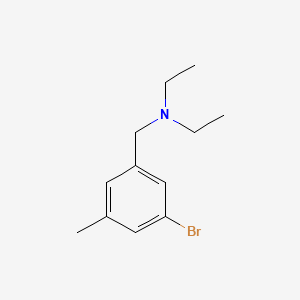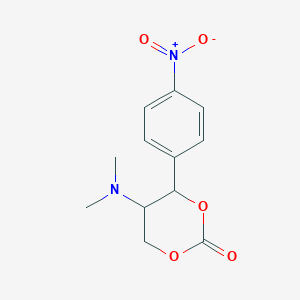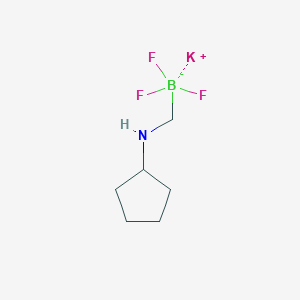
Potassium ((cyclopentylamino)methyl)trifluoroborate
Vue d'ensemble
Description
Potassium ((cyclopentylamino)methyl)trifluoroborate (KCPTMTFB) is a salt of potassium, cyclopentylamine, and trifluoroborate. It is a colorless, odorless solid that is soluble in water and has a variety of applications in chemical synthesis, scientific research, and lab experiments. KCPTMTFB is a useful reagent for organic synthesis, providing a mild and selective deprotonation of various organic substrates. It has also been used in the synthesis of various pharmaceuticals, including antibiotics and antifungals. Additionally, KCPTMTFB has been used in the study of biochemical and physiological processes, and is a valuable tool for lab experiments.
Applications De Recherche Scientifique
Suzuki Cross-Coupling Reactions
Potassium trifluoroborates, including derivatives similar to potassium ((cyclopentylamino)methyl)trifluoroborate, are utilized in Suzuki cross-coupling reactions. These reactions involve the palladium-catalyzed coupling of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates, yielding good results under conditions that tolerate a variety of functional groups. The trifluoroborates are air- and moisture-stable, enabling indefinite storage and providing a significant advantage for chemical synthesis and applications in combinatorial chemistry (Molander & Rivero, 2002).
Improved Synthesis Methods
Research has led to improved synthesis methods for potassium trifluoroborate compounds. For example, an efficient synthesis approach for potassium (trifluoromethyl)trifluoroborate has been developed, showcasing the potential for generating valuable reagents for further chemical transformations. This method highlights the scalability and viability of producing potassium trifluoroborate compounds for broad scientific applications (Molander & Hoag, 2003).
Hydrogenation Processes
Potassium trifluoroborate derivatives participate in selective hydrogenation processes, such as the Pd-catalyzed hydrogenation of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate. This process yields either the (Z)- or (E)-isomer of β-trifluoromethylstyrenes with high purity, demonstrating the versatility of potassium trifluoroborate compounds in facilitating selective synthetic transformations (Ramachandran & Mitsuhashi, 2015).
Cross-Coupling for Organic Synthesis
The palladium-catalyzed cross-coupling of stereospecific potassium cyclopropyl trifluoroborates with aryl bromides is another significant application. This method allows for the synthesis of cyclopropyl-substituted arenes with retention of configuration, providing a valuable tool for the synthesis of enantiomerically pure cyclopropanes, further underscoring the utility of potassium trifluoroborate compounds in organic synthesis (Fang, Yan, & Deng, 2004).
Radical Cyclizations
Additionally, potassium trifluoroborate compounds are employed in radical cyclizations, illustrating their utility in water, open to air, and scalable conditions. These reactions facilitate the generation of polycyclic scaffolds, demonstrating the broad applicability of potassium trifluoroborate compounds in complex organic synthesis and material science applications (Lockner, Dixon, Risgaard, & Baran, 2011).
Propriétés
IUPAC Name |
potassium;(cyclopentylamino)methyl-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BF3N.K/c8-7(9,10)5-11-6-3-1-2-4-6;/h6,11H,1-5H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMDSECEDKBFNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CNC1CCCC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium ((cyclopentylamino)methyl)trifluoroborate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride](/img/structure/B1458566.png)
![2-Azaspiro[4.4]nonane-4-carbonitrile](/img/structure/B1458567.png)

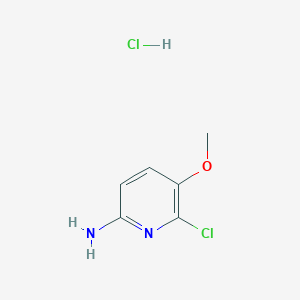
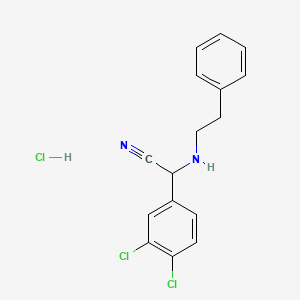
![4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1458573.png)


